molecular formula C14H20N2O3 B7647679 N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide

N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide

Cat. No. B7647679
M. Wt: 264.32 g/mol
InChI Key: OCIQGIQEVKESKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide, also known as NM-3, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to exhibit promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide is not fully understood. However, studies have shown that this compound can modulate various signaling pathways involved in cell growth, survival, and apoptosis. It has been shown to activate the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide is its potential therapeutic applications. It has been shown to exhibit promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, this compound is a small molecule that can easily penetrate the cell membrane, making it an attractive target for drug development. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide. One of the main areas of research is the development of this compound as a potential therapeutic agent for cancer treatment. Additionally, research could focus on the use of this compound in the treatment of other diseases such as inflammation and neurological disorders. Future studies could also investigate the mechanism of action of this compound in more detail to better understand its therapeutic potential. Finally, research could focus on the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide involves the reaction of 3-hydroxypyridin-4-ylamine with 2-methoxyethylcyclopentanone in the presence of a catalyst. The resulting compound is then subjected to a series of purification steps to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in cancer treatment. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. Other areas of research include the treatment of inflammation and neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-19-9-7-14(5-2-3-6-14)13(18)16-11-4-8-15-10-12(11)17/h4,8,10,17H,2-3,5-7,9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIQGIQEVKESKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCC1)C(=O)NC2=C(C=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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